molecular formula C24H24INO B11112662 3-[(4-Ethylphenyl)amino]-3-(4-iodophenyl)-1-(4-methylphenyl)propan-1-one

3-[(4-Ethylphenyl)amino]-3-(4-iodophenyl)-1-(4-methylphenyl)propan-1-one

Cat. No.: B11112662
M. Wt: 469.4 g/mol
InChI Key: WBFYOROZVNXHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Ethylphenyl)amino]-3-(4-iodophenyl)-1-(4-methylphenyl)propan-1-one is a complex organic compound with a unique structure that includes ethyl, iodo, and methyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethylphenyl)amino]-3-(4-iodophenyl)-1-(4-methylphenyl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include halogenating agents, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethylphenyl)amino]-3-(4-iodophenyl)-1-(4-methylphenyl)propan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4-Ethylphenyl)amino]-3-(4-iodophenyl)-1-(4-methylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Ethylphenyl)amino]-3-(4-iodophenyl)-1-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Ethylphenyl)amino]-3-(4-iodophenyl)-1-(4-methylphenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, as it can interact with different molecular targets compared to similar compounds.

Properties

Molecular Formula

C24H24INO

Molecular Weight

469.4 g/mol

IUPAC Name

3-(4-ethylanilino)-3-(4-iodophenyl)-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C24H24INO/c1-3-18-6-14-22(15-7-18)26-23(19-10-12-21(25)13-11-19)16-24(27)20-8-4-17(2)5-9-20/h4-15,23,26H,3,16H2,1-2H3

InChI Key

WBFYOROZVNXHRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.